3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Catalog No.
S709130
CAS No.
79418-78-3
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

CAS Number

79418-78-3

Product Name

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

IUPAC Name

3-fluoro-4-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3

InChI Key

OOGOFUKAJDPHDJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=O)F)O

Synonyms

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde; 3-Fluoro-5-methoxy-4-hydroxybenzaldehyde; 5-Fluoro-4-hydroxy-3-methoxybenzaldehyde; 5-Fluorovanillin;

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)F)O

Synthesis of Aryl Fluorinated Compounds

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is used as a building block in the synthesis of aryl fluorinated compounds . These compounds are of interest in the field of organic chemistry due to the unique properties imparted by the fluorine atom, such as increased stability and altered reactivity.

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact reaction being carried out. Generally, this compound would be used in a reaction with other organic molecules under suitable conditions (e.g., appropriate temperature, solvent, and catalyst) to form the desired fluorinated compound .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of these reactions would be the formation of new aryl fluorinated compounds. .

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO3C_8H_7FO_3 and a molecular weight of approximately 170.14 g/mol. It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzene ring, which contributes to its unique chemical properties. This compound appears as a solid with a yellow to pale brown color and has a melting point range of 114-118 °C .

The compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to the functional groups that allow for various chemical modifications.

Typical of aldehydes and aromatic compounds:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles.
  • Condensation Reactions: It can react with amines to form Schiff bases, which may exhibit interesting biological activities .
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The presence of the hydroxy and methoxy groups makes the aromatic ring more reactive towards electrophiles.

Research indicates that 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde exhibits notable biological activities. It has been studied for its antibacterial properties against various bacterial strains, including Streptococcus pneumoniae and Haemophilus influenzae. Additionally, derivatives of this compound have shown antifungal activity and potential applications in treating infections.

Several synthetic pathways have been developed for producing 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde:

  • Direct Fluorination: Starting from 4-hydroxy-5-methoxybenzaldehyde, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base.
  • Hydroxylation: Hydroxylation can be performed through hydroxylating agents or by employing hydroxylation conditions on suitable precursors.

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in polymers and other materials due to their unique properties.
  • Biological Research: The compound is used in studies investigating its biological effects, particularly in antimicrobial research.

Studies on 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde's interactions reveal its potential as a lead compound for developing new antibacterial agents. Its interactions with bacterial enzymes and cell membranes are subjects of ongoing research, aiming to elucidate the mechanisms behind its antimicrobial activity .

Several compounds share structural similarities with 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Fluoro-3-methoxybenzaldehyde128495-46-50.90
2-Fluoro-4-methoxybenzaldehyde331-64-60.90
3-Fluoro-5-methoxybenzoic acid176548-72-40.89
5-Fluoro-2-methoxybenzaldehyde19415-51-10.88
2-Fluoro-5-methoxybenzaldehyde105728-90-30.88

Uniqueness

The uniqueness of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde lies in its specific combination of functional groups—fluorine, hydroxy, and methoxy—which contribute to its distinct chemical reactivity and biological activity compared to similar compounds. This combination enhances its potential applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde represents an important class of fluorinated vanillin derivatives that have become increasingly valuable in organic synthesis and drug discovery. While the exact chronology of its first synthesis is not extensively documented in the available literature, this compound belongs to a broader category of strategically fluorinated aromatic building blocks that have gained prominence in medicinal chemistry over recent decades. The compound exhibits structural similarities to vanillin but with the critical addition of a fluorine atom that significantly alters its chemical behavior and biological interactions.

Importance in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry. As noted in foundational research on fluorine-containing compounds, "The small and highly electronegative fluorine atom can play a remarkable role in medicinal chemistry. Selective installation of fluorine into a therapeutic or diagnostic small molecule candidate can enhance a number of pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation". These advantages make 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde particularly valuable as a building block for developing pharmaceutical compounds with enhanced therapeutic profiles.

The compound serves as a key reagent in synthesizing caffeic acid phenethyl amide (CAPA) fluorinated derivatives and other pharmaceutical intermediates that demonstrate promising biological activities. This versatility has positioned 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde as an important starting material in medicinal chemistry research pipelines.

Significance as a Fluorinated Aromatic Aldehyde

As a fluorinated aromatic aldehyde, 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde offers unique reactivity patterns that distinguish it from its non-fluorinated counterparts. The presence of the fluorine atom significantly affects the electronic distribution within the molecule, influencing both its chemical reactivity and potential interactions with biological targets. The strategic positioning of the fluorine atom in relation to the hydroxyl, methoxy, and aldehyde functional groups creates a distinctive chemical environment that can be exploited in various synthetic transformations.

The compound is classified as an aryl fluorinated building block, highlighting its fundamental role in constructing more complex molecular architectures with potential therapeutic applications. Its multi-functional nature provides numerous sites for selective chemical modifications, making it a versatile starting material for diverse synthetic pathways.

Research Interest Evolution

Research interest in 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde has evolved in parallel with the broader field of fluorine chemistry in pharmaceutical research. Contemporary studies have explored its utility in synthesizing more complex structures, including stilbenes and phenanthrene derivatives with potential biological activities. This evolution reflects a transition from viewing fluorinated compounds merely as synthetic intermediates to recognizing them as critical components in the development of novel therapeutic agents.

The continued commercial availability of this compound from multiple suppliers indicates sustained research interest in its applications across medicinal chemistry and related fields. As understanding of fluorine's role in drug design deepens, compounds like 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde are likely to remain at the forefront of pharmaceutical research.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Dates

Modify: 2023-08-15

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